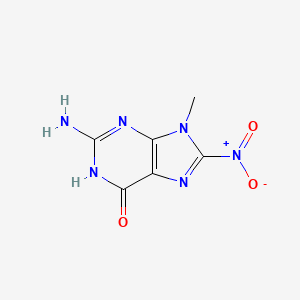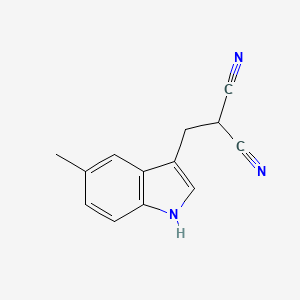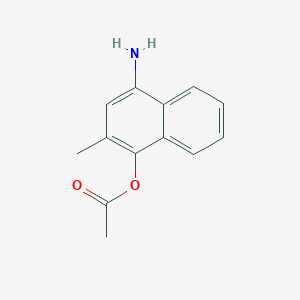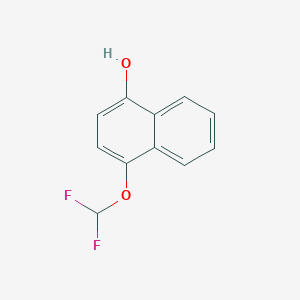
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group, a methyl group, and a nitro group attached to the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one typically involves multi-step organic reactions. One common method starts with the nitration of a purine derivative, followed by the introduction of the amino and methyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or chromatography techniques to ensure high quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-9-methyl-3,9-dihydro-6H-purin-6-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine: A naturally occurring purine base found in DNA and RNA.
Adenine: Another purine base that pairs with thymine in DNA and uracil in RNA.
Caffeine: A stimulant that is structurally related to purines.
Uniqueness
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike guanine and adenine, this compound has a nitro group that can undergo specific reactions, making it valuable for synthetic and research applications.
Propriétés
Numéro CAS |
425427-89-0 |
|---|---|
Formule moléculaire |
C6H6N6O3 |
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
2-amino-9-methyl-8-nitro-1H-purin-6-one |
InChI |
InChI=1S/C6H6N6O3/c1-11-3-2(8-6(11)12(14)15)4(13)10-5(7)9-3/h1H3,(H3,7,9,10,13) |
Clé InChI |
JUMXPDPXUOVPLP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC(=N2)N)N=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)



![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)


![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)




